molecular formula C7H9BrN2 B1270904 5-Bromo-3-methylbenzene-1,2-diamine CAS No. 76153-06-5

5-Bromo-3-methylbenzene-1,2-diamine

Cat. No.: B1270904
CAS No.: 76153-06-5
M. Wt: 201.06 g/mol
InChI Key: UOFSLKHZOPVGHG-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of benzene, featuring bromine and methyl substituents along with two amine groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-3-methylbenzene-1,2-diamine typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylbenzene-1,2-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-bromo-3-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFSLKHZOPVGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363960
Record name 5-bromo-3-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76153-06-5
Record name 5-bromo-3-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-bromo-2-methyl-6-nitroaniline (2.0 g, 8.7 mmol) in EtOH (20 mL) was added SnCl2 (5.0 g, 26.1 mmol). The reaction mixture was heated at reflux for 14 h, cooled to RT and concentrated in vacuo. The residue was diluted with EtOAc (100 mL) and partitioned between satd. aq. NaHCO3 solution (200 mL). The resulting slurry was filtered through a pad of Celite® and the wet cake was washed with EtOAc (3×50 mL). The filtrate was washed sequentially with satd. aq. NaHCO3, water, and brine, dried (MgSO4), filtered and concentrated in vacuo to afford 1.27 g (72%) of 5-bromo-3-methylbenzene-1,2-diamine (72) as yellow oil: MS (ESI) m/z=201.1 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 4-bromo-2-methyl-6-nitro-phenylamine (20 g, 0.086 mol) in ethanol (200 mL) was added tin chloride dihydrate (49.2 g, 0.258 mol). The reaction mixture was heated to reflux for 14 h, cooled to room temperature, and concentrated in vacuo. The residue was diluted with ethyl acetate (150 mL) and treated with triethylamine (40 mL). The resulting slurry was filtered through a pad of celite, and the filtercake was rinsed with three portions ethyl acetate (50 mL). The filtrate was washed with saturated NaHCO3, water, and brine, then dried over Na2SO4 and filtered. After removal of the solvent, the residue was purified by flash chromatography on silica gel (30% EtOAc/hexane, then 5% MeOH/CH2Cl2) to yield the title compound (10.26 g, 59%) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 6.77 (1H, d, J=2.0 Hz), 6.74 (1H, d, J=2.0 Hz), 2.16 (3H, s). LCMS (M+H)+ m/z 201. (t=0.83 min.). Procedure for the preparation of 1-[4-(3,4-diamino-5-methyl-phenyl)-piperazin-1-yl]-ethanone
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
tin chloride dihydrate
Quantity
49.2 g
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods III

Procedure details

A solution of 15 g (64.9 mmol) of 4-bromo-2-methyl-6-nitro-aniline in 300 ml of ethanol is hydrogenated in the presence of 1.5 g of Raney nickel for 4 hours at approximately 27° C. The reaction mixture is then filtered and concentrated by evaporation. The title compound is obtained in the form of a brown oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred solution of compound 4-bromo-2-methyl-6-nitroaniline (5.0 g) in EtOH (85 ml) and water (43 ml) were added iron powder (6.0 g) and CaCl2 (4.8 g) at room temperature and the resulting reaction mixture was then heated at reflux for 4 h. The mixture was then cooled to room temperature, filtered through Celite, and washed with EtOH. The filtrate was concentrated and the resulting residue was diluted with DCM. The DCM layer was successively washed with water and brine, dried over Na2SO4 and concentrated in vacuo to give the title compound (4.0 g) as a dark brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-bromo-3-methylbenzene-1,2-diamine in the synthesis of the dioxomolybdenum(VI) complexes, and how does this relate to their antibacterial activity?

A1: this compound acts as a building block in the formation of a Schiff base ligand. [] The researchers reacted it with di-2-furanylethanedione to create a macrocyclic Schiff base ligand. This ligand then coordinates with a dioxomolybdenum(VI) ion to form the final complex. [] The paper highlights that the presence of the Schiff base ligand, derived from this compound, contributes to the antibacterial activity of the resulting dioxomolybdenum(VI) complexes. While the exact mechanism of action isn't fully elucidated in the paper, the authors propose that the antibacterial activity is based on the chelation hypothesis. [] This suggests that the complex interacts with bacterial cells, potentially by binding to metal-dependent enzymes or disrupting cellular processes, ultimately inhibiting bacterial growth.

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